Cas no 1235019-41-6 (N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide)

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide
- N-(4-fluorophenyl)-4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
- VU0631782-1
- F5033-7764
- N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
- N-(4-fluorophenyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
- AKOS024492611
- 1235019-41-6
-
- インチ: 1S/C21H21F4N3O2/c22-17-5-7-18(8-6-17)27-20(30)28-11-9-14(10-12-28)13-26-19(29)15-1-3-16(4-2-15)21(23,24)25/h1-8,14H,9-13H2,(H,26,29)(H,27,30)
- InChIKey: HNTBEGBVEWKTMP-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=C(F)C=C2)=O)CCC(CNC(=O)C2=CC=C(C(F)(F)F)C=C2)CC1
計算された属性
- 精确分子量: 423.15698957g/mol
- 同位素质量: 423.15698957g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- XLogP3: 3.8
N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-7764-3mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-2mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-5mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-10μmol |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-5μmol |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-20μmol |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-30mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-2μmol |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-10mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-7764-100mg |
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide |
1235019-41-6 | 100mg |
$248.0 | 2023-09-10 |
N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamideに関する追加情報
Professional Introduction to N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6)
N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, exhibits potential applications in the development of novel therapeutic agents. Its unique chemical properties, derived from the combination of fluorine, trifluoromethyl, and piperidine moieties, make it a subject of extensive research and interest.
The molecular framework of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide incorporates several key functional groups that contribute to its pharmacological relevance. The 4-fluorophenyl moiety is known for its ability to enhance binding affinity and metabolic stability, while the 4-(trifluoromethyl)phenylformamido group introduces rigidity and lipophilicity to the molecule. These features are critical in designing compounds with improved pharmacokinetic profiles. The presence of the piperidine ring further enhances the compound's solubility and bioavailability, making it a promising candidate for further development.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The fluorine atom in the 4-fluorophenyl group plays a crucial role in enhancing the compound's interaction with biological targets, thereby improving its therapeutic efficacy.
The trifluoromethyl group in the 4-(trifluoromethyl)phenylformamido moiety contributes to the compound's metabolic stability by resisting oxidative degradation. This property is particularly valuable in drug development, as it allows for longer half-lives and more consistent therapeutic effects. Additionally, the piperidine ring enhances the compound's solubility in both water and lipids, facilitating its absorption and distribution throughout the body.
The synthesis of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of fluorine and trifluoromethyl groups necessitates specialized synthetic techniques to ensure high yields and purity. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct the desired molecular framework efficiently.
Evaluation of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide's biological activity has revealed promising results in preclinical studies. The compound has demonstrated inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and Janus kinases (JAKs), which are implicated in inflammation and immune responses. Furthermore, its interaction with receptors involved in pain signaling pathways suggests potential applications in analgesic therapies.
The structural features of this compound also make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic behavior. This flexibility underscores the compound's significance as a lead molecule in drug discovery efforts.
In conclusion, N-(4-fluorophenyl)-4-{(4-trifluoromethylphenylformamido)methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6) is a structurally complex and pharmacologically intriguing compound with significant potential in therapeutic applications. Its unique combination of fluorine, trifluoromethyl, and piperidine moieties contributes to its biological activity and makes it a valuable asset in pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.
1235019-41-6 (N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 57978-00-4(6-Bromohexanal)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)




